molecular formula C8H10Br2O4 B12038304 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- CAS No. 10358-76-6

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-

Cat. No.: B12038304
CAS No.: 10358-76-6
M. Wt: 329.97 g/mol
InChI Key: DIIOSVRCKOEFMI-UHFFFAOYSA-N
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Description

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is a chemical compound with the molecular formula C8H10Br2O4 It is a derivative of cyclobutanedicarboxylic acid, where two bromine atoms are attached to the cyclobutane ring, and the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- typically involves the bromination of cyclobutanedicarboxylic acid followed by esterification. The bromination can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the cis-configuration of the product. The resulting dibromo compound is then esterified with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield the dimethyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form the corresponding cyclobutanedicarboxylic acid ester without the bromine atoms.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of cyclobutanedicarboxylic acid dimethyl ester.

    Hydrolysis: Formation of cyclobutanedicarboxylic acid.

Scientific Research Applications

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- involves its reactivity due to the presence of bromine atoms and ester groups. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is unique due to its specific cis-configuration and the presence of bromine atoms at the 1,2-positions

Properties

CAS No.

10358-76-6

Molecular Formula

C8H10Br2O4

Molecular Weight

329.97 g/mol

IUPAC Name

dimethyl 1,2-dibromocyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C8H10Br2O4/c1-13-5(11)7(9)3-4-8(7,10)6(12)14-2/h3-4H2,1-2H3

InChI Key

DIIOSVRCKOEFMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1(C(=O)OC)Br)Br

Origin of Product

United States

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